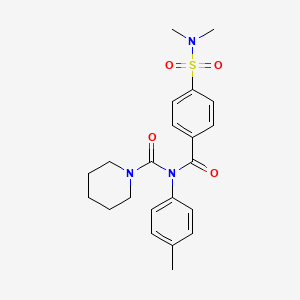

N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide

Description

This compound features a piperidine-1-carboxamide core substituted with two distinct groups: a p-tolyl ring and a 4-(N,N-dimethylsulfamoyl)benzoyl moiety. Though direct synthesis data for this compound are absent in the provided evidence, its structural analogs (e.g., piperidine-carboxamide derivatives) are synthesized via reactions between piperidine intermediates and isocyanates or acyl chlorides under mild conditions .

Properties

Molecular Formula |

C22H27N3O4S |

|---|---|

Molecular Weight |

429.5 g/mol |

IUPAC Name |

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C22H27N3O4S/c1-17-7-11-19(12-8-17)25(22(27)24-15-5-4-6-16-24)21(26)18-9-13-20(14-10-18)30(28,29)23(2)3/h7-14H,4-6,15-16H2,1-3H3 |

InChI Key |

ZDDQCPBQNXVEOG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)N(C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(=O)N3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-(dimethylsulfamoyl)benzoic acid with 4-methylphenylpiperidine-1-carboxamide under specific conditions such as the presence of a catalyst and controlled temperature .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted compounds depending on the specific reaction conditions .

Scientific Research Applications

N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(dimethylsulfamoyl)benzoyl]-N-(4-methylphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways and exerting its effects at the molecular level. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Piperidine-1-Carboxamide Derivatives

N-(p-tolyl)piperidine-1-carboxamide (17) :

- Structure : Lacks the 4-(dimethylsulfamoyl)benzoyl group.

- Properties : Simpler structure with lower molecular weight (244.32 g/mol vs. ~450 g/mol estimated for the target compound).

- Activity : Serves as a baseline for studying the impact of additional substituents on bioavailability and target binding.

N-(4-methylphenyl)-4-(2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)piperidine-1-carboxamide (4) :

- Structure : Replaces the benzoyl-sulfamoyl group with a benzimidazolone ring.

- Synthesis : 80% yield via piperidine-isocyanate coupling.

- Activity : Targets 8-oxo inhibitors, suggesting that benzimidazolone moieties enhance selectivity for oxidative stress-related enzymes.

Sulfamoyl-Containing Analogues

- Ethyl 4-(4-(N,N-dimethylsulfamoyl)benzoyl)-3-methyl-1H-pyrrole-2-carboxylate (212) :

- Structure : Shares the dimethylsulfamoyl-benzoyl group but incorporates a pyrrole ester instead of piperidine-carboxamide.

- Synthesis : 30% yield via Friedel-Crafts acylation.

- Significance : Highlights the synthetic challenges of introducing sulfamoyl groups into aromatic systems.

Physical Properties

Biological Activity

N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Structural Overview

The compound features a piperidine ring, a benzoyl group, and a dimethylsulfamoyl moiety, which contribute to its biological properties. Its molecular formula is with a molecular weight of 429.5 g/mol.

Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in various biochemical pathways. The presence of the dimethylsulfamoyl group suggests potential interactions with sulfamide-related biological targets, which are known for their therapeutic implications .

1. Enzyme Inhibition

Studies have demonstrated that compounds with similar structures can inhibit enzymes relevant to disease processes. For instance, derivatives of piperidine compounds have shown inhibitory effects on sterol biosynthesis in Leishmania species, indicating potential applications in treating parasitic infections .

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may exhibit antimicrobial activity. Compounds with similar piperidine structures have been evaluated for their efficacy against various pathogens, showing promising results in inhibiting microbial growth .

3. Anti-inflammatory Effects

In related studies, compounds featuring similar functional groups have been tested for anti-inflammatory properties using models such as carrageenan-induced rat paw edema. These findings suggest that the compound may possess anti-inflammatory activity, although specific data on this compound's effects are still limited .

Table: Summary of Biological Activities and Research Findings

Q & A

Q. What are the common synthetic routes for preparing N-(4-(N,N-dimethylsulfamoyl)benzoyl)-N-(p-tolyl)piperidine-1-carboxamide?

The synthesis typically involves two key steps:

- Intermediate preparation : 4-(N,N-Dimethylsulfamoyl)benzoyl chloride is synthesized by reacting 4-(N,N-dimethylsulfamoyl)benzoic acid with thionyl chloride (SOCl₂) under reflux .

- Coupling reaction : The acyl chloride is coupled with N-(p-tolyl)piperidine-1-carboxamide in the presence of a base (e.g., triethylamine) to form the final product. Purification via column chromatography (e.g., petroleum ether/dichloromethane) is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key methods include:

- ¹H/¹³C NMR : To confirm the integration and chemical environment of protons and carbons, particularly distinguishing aromatic (δ 7.2–8.1 ppm) and piperidine (δ 1.5–3.5 ppm) signals .

- IR spectroscopy : Identifies functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .

- Elemental analysis : Validates purity by matching experimental and theoretical C/H/N/S percentages .

Advanced Research Questions

Q. How can researchers optimize the yield of the coupling reaction during synthesis?

Yield optimization strategies include:

- Stoichiometric adjustments : A 1.2:1 molar ratio of acyl chloride to amine ensures complete reaction .

- Anhydrous conditions : Use of molecular sieves or dry solvents prevents hydrolysis of the acyl chloride .

- Base selection : Triethylamine or DIPEA enhances nucleophilicity of the amine . Reported yields vary (30–67%), highlighting the need for iterative condition screening .

Q. How do electron-withdrawing substituents on the benzoyl group influence the compound’s stability and reactivity?

- Stability : Electron-withdrawing groups (e.g., -SO₂NMe₂) increase thermal stability, as evidenced by higher melting points (e.g., 204–205°C for 4-fluoro derivatives). Stability can be further assessed via TGA/DSC .

- Reactivity : Such groups reduce electron density on the aromatic ring, potentially slowing electrophilic substitution but enhancing resistance to oxidative degradation .

Q. What strategies resolve contradictions in biological activity data for structurally analogous compounds?

- Standardized assays : Conduct enzyme inhibition studies under controlled pH and temperature to minimize variability .

- SAR analysis : Compare substituent effects (e.g., 4-fluoro vs. 3,4-dichloro) to identify steric/electronic contributions to activity .

- Crystallographic studies : Resolve structural ambiguities (e.g., piperidine conformation) using X-ray diffraction .

Q. How should researchers address variability in synthetic yields reported across studies?

- Reproducibility protocols : Use identical reagents (e.g., DCC coupling agents) and strictly control reaction scales .

- Purification refinement : Gradient elution in chromatography improves separation of byproducts .

- Collaborative validation : Independent replication of high-yield methods (e.g., 67% for 4-fluoro derivatives) confirms robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.